molecular formula C5H3IOS B100671 2-Iodothiophene-3-carbaldehyde CAS No. 18812-40-3

2-Iodothiophene-3-carbaldehyde

Cat. No. B100671
CAS RN: 18812-40-3
M. Wt: 238.05 g/mol
InChI Key: XQBBCHBIMBAUEN-UHFFFAOYSA-N
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Description

2-Iodothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3IOS . It is a solid substance .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Iodothiophene-3-carbaldehyde, has been a topic of interest in recent years . Various strategies have been employed, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the use of elemental sulfur and NaOtBu for the synthesis of thiophene derivatives from 1,3-diynes .


Molecular Structure Analysis

The molecular weight of 2-Iodothiophene-3-carbaldehyde is 239.06 . Its InChI code is 1S/C5H4IOS/c6-5-4(3-7)1-2-8-5/h1-3,8H .


Chemical Reactions Analysis

2-Iodothiophene-3-carbaldehyde can participate in various chemical reactions. For instance, it can undergo a fluoride-free, palladium-catalyzed cross-coupling reaction with potassium (E)-heptenyldimethylsilanolate . It can also participate in a microwave-enhanced, rapid homogeneous-phase version of the Sonogashira reaction .


Physical And Chemical Properties Analysis

2-Iodothiophene-3-carbaldehyde is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, which include 2-Iodothiophene-3-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means they can help protect metals and other materials from the damaging effects of corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These are materials that exhibit semiconductor properties and are used in the manufacture of electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Photodissociation Studies

2-Iodothiophene-3-carbaldehyde can be used in photodissociation studies . Photodissociation, or photolysis, is a chemical reaction in which a chemical compound is broken down by photons.

Chemical Synthesis

2-Iodothiophene-3-carbaldehyde is used in chemical synthesis . It can be used as a building block in the synthesis of various complex molecules.

Safety and Hazards

The safety information for 2-Iodothiophene-3-carbaldehyde indicates that it should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Future Directions

Thiophene-based analogs, including 2-Iodothiophene-3-carbaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 2-Iodothiophene-3-carbaldehyde could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

2-iodothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBBCHBIMBAUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356038
Record name 2-iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodothiophene-3-carbaldehyde

CAS RN

18812-40-3
Record name 2-iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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